molecular formula C6H7NO4S B2383715 2-Amino-6-hydroxybenzenesulfonic acid CAS No. 66621-35-0

2-Amino-6-hydroxybenzenesulfonic acid

Cat. No. B2383715
CAS RN: 66621-35-0
M. Wt: 189.19
InChI Key: RSWBDNVBJPQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-hydroxybenzenesulfonic acid, also known by its CAS Number 66621-35-0, has a linear formula of C6H7NO4S . It has a molecular weight of 189.191 .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-hydroxybenzenesulfonic acid is represented by the linear formula C6H7NO4S .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-6-hydroxybenzenesulfonic acid are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-hydroxybenzenesulfonic acid are not explicitly mentioned in the search results .

Scientific Research Applications

Chromogenic Detection Systems

2-Amino-6-hydroxybenzenesulfonic acid has been utilized in chromogenic detection systems. For instance, it was used in an improved system for the enzymatic assay of uric acid in serum and urine. This system provided a reliable, simple, and rapid method suitable for both manual and automated procedures, significantly contributing to clinical chemistry practices (Fossati & Prencipe, 2010).

Polymeric Synthesis and Electronic Properties

This compound has also been involved in the synthesis of polymeric materials with notable electronic properties. For example, the synthesis of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) through electrochemical copolymerization demonstrated impressive conductivity and redox activity, highlighting its potential in electronic applications (Mu, 2008).

Colorimetric Assays in Clinical Chemistry

In clinical chemistry, 2-Amino-6-hydroxybenzenesulfonic acid has been a crucial component in colorimetric assays for glucose determination in human serum. Its solubility and simplicity in forming a color change have made it a preferred choice in developing less complex reagent compositions for glucose assays (Reljic et al., 1992).

Electrochemical Analysis and Environmental Monitoring

This compound's derivatives have been explored for electrochemical applications, such as in the analysis of metals in water. Its use in creating sulfonated polyaniline coated mercury film electrodes for voltammetric analysis indicates its potential in environmental monitoring and pollution control (Fungaro, 2001).

Biodegradation and Environmental Remediation

In the field of environmental science, 2-Amino-6-hydroxybenzenesulfonic acid-related compounds have been studied in the biodegradation of harmful substances. For instance, research on 2-aminomuconic semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45, an enzyme involved in the degradation of nitrobenzene and 2-aminophenol, highlights its role in bioremediation processes (He et al., 1998).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of 2-Amino-6-hydroxybenzenesulfonic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-6-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBDNVBJPQFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxybenzenesulfonic acid

CAS RN

66621-35-0
Record name 2-AMINO-6-HYDROXYBENZENESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.